7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile
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Overview
Description
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C₈H₆N₄S. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile typically involves the reaction of thieno[2,3-c]pyridine-4-carbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole-4-carbonitrile: Another heterocyclic compound with similar structural features.
Hydrazinyl-2,7-naphthyridines: Compounds with a similar hydrazinyl group and potential biological activities
Uniqueness
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific thieno[2,3-c]pyridine core structure combined with a hydrazinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6N4S |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
7-hydrazinylthieno[2,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N4S/c9-3-5-4-11-8(12-10)7-6(5)1-2-13-7/h1-2,4H,10H2,(H,11,12) |
InChI Key |
ARQRGNMCLZUJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2NN)C#N |
Origin of Product |
United States |
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